molecular formula C11H30OSi4 B1339111 Tris(trimethylsilyl)silyl vinyl ether CAS No. 861445-91-2

Tris(trimethylsilyl)silyl vinyl ether

Cat. No. B1339111
M. Wt: 290.7 g/mol
InChI Key: WPZQENSANSNYSI-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl)silyl vinyl ether, also known as Tris(trimethylsilyl)silyloxyethylene or Vinyloxytris(trimethylsilyl)silane, is a chemical compound with the empirical formula C11H30OSi4 . It has a molecular weight of 290.70 . This compound is used for diastereoselective [2+2] cyclizations, cross-Aldol cascade reactions, diastereoselective sequential reactions for generating polyols, accessing distinct diastereomers, and 4-component reactions .


Molecular Structure Analysis

The molecular structure of Tris(trimethylsilyl)silyl vinyl ether is characterized by its IUPAC name ethenoxy-tris(trimethylsilyl)silane . The InChI string and the Canonical SMILES string provide a detailed representation of its molecular structure .


Physical And Chemical Properties Analysis

Tris(trimethylsilyl)silyl vinyl ether has a molecular weight of 290.70 g/mol . It has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 5 rotatable bond count . Its exact mass and monoisotopic mass are 290.13737171 g/mol . It has a topological polar surface area of 9.2 Ų and a heavy atom count of 16 .

Scientific Research Applications

  • Radical-Mediated Desulfonylation :

    • Tris(trimethylsilyl)silyl vinyl ether is used in radical-mediated silyl- and germyldesulfonylations of various vinyl sulfones. This process leads to the formation of vinyl and (alpha-fluoro)vinyl silanes and germanes, which are important in Pd-catalyzed cross-couplings with aryl halides (Wnuk, Garcia, & Wang, 2004).
  • Photolabile Protecting Group for Alcohols :

    • The compound serves as a photolabile protecting group for primary and secondary alcohols. Its ethers are stable under various synthetic conditions but can be deprotected through photolysis, yielding the original alcohols (Brook, Gottardo, Balduzzi, & Mohamed, 1997).
  • Aldehyde Cross-Aldol Cascade Reaction :

    • In the field of organic synthesis, it is used in aldehyde-derived silyl enol ethers to produce aldehyde cross-aldol products with high yields and selectivity. This application is significant for creating complex organic molecules (Boxer & Yamamoto, 2006).
  • Living Cationic Polymerization :

    • It plays a role in living cationic polymerization, specifically in the synthesis of bifunctional silyl enol ethers for living poly(vinyl ethers). This application is crucial in polymer science for creating specific polymer architectures (Fukui, Sawamoto, & Higashimura, 1993).
  • Influence on Reactivities in Organic Chemistry :

    • The reactivities of allylsilanes and silyl enol ethers are affected by tris(trimethylsilyl)silyl groups, as observed in their reactions with benzhydrylium ions. This finding has implications for the understanding of reaction mechanisms in organic chemistry (Laub, Yamamoto, & Mayr, 2010).
  • Silicon-Containing Bilayer Resists :

    • It's used in the synthesis of silicon-containing polymers for bilayer resists. These polymers exhibit qualities like high oxygen plasma etch resistance and hydrophobicity, important in material science applications (Boardman, Kessel, & Rhyner, 1999).
  • Photopolymerization in Material Science :

    • The compound is used in photopolymerization systems for divinylether and epoxy monomers. Its presence enhances the polymerization rate and conversion, crucial in the development of polymer networks (Telitel et al., 2012).

Safety And Hazards

Tris(trimethylsilyl)silyl vinyl ether is considered hazardous. It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Future Directions

Future research directions include the preparation of vinyl silyl ethers and disiloxanes via the Silyl-Heck reaction of silyl ditriflates . This work represents a highly practical means of accessing diverse classes of vinyl silyl ether substrates in an efficient and direct manner with complete regiomeric and geometric selectivity .

properties

IUPAC Name

ethenoxy-tris(trimethylsilyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H30OSi4/c1-11-12-16(13(2,3)4,14(5,6)7)15(8,9)10/h11H,1H2,2-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZQENSANSNYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si](OC=C)([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H30OSi4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467373
Record name Tris(trimethylsilyl)silyl vinyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(trimethylsilyl)silyl vinyl ether

CAS RN

861445-91-2
Record name Tris(trimethylsilyl)silyl vinyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(trimethylsilyl)silyl vinyl ether
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Harschneck, SF Kirsch - Asymmetric Synthesis II: More …, 2012 - Wiley Online Library
Polyketidetype natural products are a class of molecules that impress not only with their structural diversity but also with an enormous range of biological activities including cytostatic, …

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